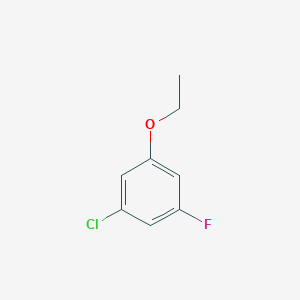

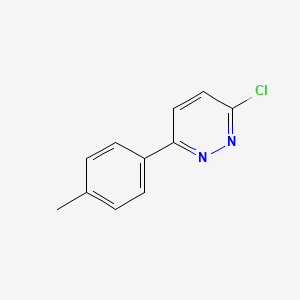

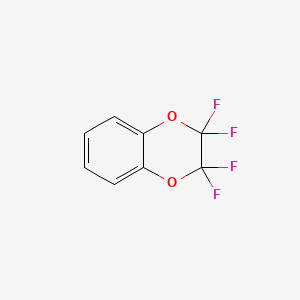

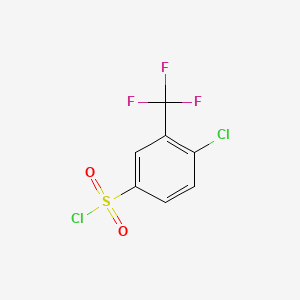

4-(2-chlorophenyl)-3-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc. It may also include information about the compound’s appearance, odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis is carried out .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Aplicaciones Científicas De Investigación

Potential Anti-cancer Applications

Pyrazole derivatives have been studied for their potential as anti-cancer agents. The synthesis, electronic structure, and physico-chemical properties of pyrazole compounds, including those similar to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, suggest they could serve as photo-sensitizers in photovoltaic systems or exhibit negative responses against human microsomal prostaglandin E synthase 1, which is relevant in cancer research. Docking studies further propose these compounds' potential in cancer therapeutics (Thomas et al., 2019).

Tautomerism and Structural Insights

Research on NH-pyrazoles, closely related to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, highlights the importance of tautomerism in determining the structural properties of these compounds. Such insights are crucial for understanding the behavior of pyrazole derivatives in different environments, potentially impacting their stability, reactivity, and interactions with biological targets (Cornago et al., 2009).

Novel Fungicide Development

Pyrazole derivatives have also been explored for their use in agriculture, particularly as novel fungicides. A study on the synthesis of carbon-14 labeled pyraoxystrobin, a compound related to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, showcases the potential of these derivatives in developing fungicides with broad-spectrum and high activity against various fungi. Such research is vital for the development of new agricultural chemicals that can help manage crop diseases more effectively (Liu et al., 2011).

Photophysical and Electrochemical Studies

The exploration of pyrazoline derivatives for their photophysical properties indicates the potential application of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole in materials science, particularly in the development of green light-emitting materials. Such materials could have applications in light-emitting diodes (LEDs) and other optoelectronic devices, highlighting the versatility of pyrazole derivatives beyond biomedical applications (Easwaramoorthi et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-chlorophenyl)-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMPGPWYKZNXNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384456 |

Source

|

| Record name | 4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |

CAS RN |

667400-39-7 |

Source

|

| Record name | 4-(2-chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.